![molecular formula C21H26N8O3 B2678424 tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate CAS No. 1887095-80-8](/img/structure/B2678424.png)
tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate involves several steps:
Formation of 2-aminobenzo[d]oxazole: : The starting material is converted to 2-aminobenzo[d]oxazole through cyclization reactions under specific conditions.
Pyrazolo[3,4-d]pyrimidin-1-yl synthesis: : The oxazole derivative undergoes further reactions to form the pyrazolo[3,4-d]pyrimidin-1-yl group.
Attachment of butyl chain: : A butyl chain is introduced through an appropriate linking reaction.
Formation of the carbamate group: : Finally, the carbamate group is formed by reacting with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate can undergo various types of chemical reactions including:
Oxidation: : Reacting with oxidizing agents to modify its functional groups.
Reduction: : Using reducing agents to convert it to lower oxidation states.
Substitution: : Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. Conditions typically involve controlled temperatures and the presence of catalysts.
Major Products Formed: The reactions can lead to derivatives with modified functional groups, potentially enhancing or altering the compound's properties for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound's diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: In biology, it can be used as a probe or marker due to its specific reactivity with biological molecules.
Medicine: Its unique structure may contribute to drug discovery, particularly in developing inhibitors or modulators for various biological targets.
Industry: In the industry, it can be utilized in the synthesis of advanced materials, polymers, and other high-value chemicals.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets. The pyrazolo[3,4-d]pyrimidin-1-yl group is known to bind to enzyme active sites, potentially inhibiting their activity. The carbamate moiety may also play a role in modulating biological pathways by forming stable adducts with target proteins.
Comparación Con Compuestos Similares
Similar Compounds:
tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carbamate: : Similar structure with an ethyl group instead of a butyl chain.
tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)carbamate: : Similar structure with a propyl group.
Hopefully, that dives deep enough into the chemistry and applications of tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate! Let me know if there’s any specific aspect you’d like to explore further.
Propiedades
IUPAC Name |
tert-butyl N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O3/c1-21(2,3)32-20(30)24-8-4-5-9-29-18-15(17(22)25-11-26-18)16(28-29)12-6-7-14-13(10-12)27-19(23)31-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,23,27)(H,24,30)(H2,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINNQUDTNNINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
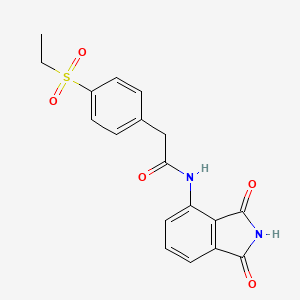
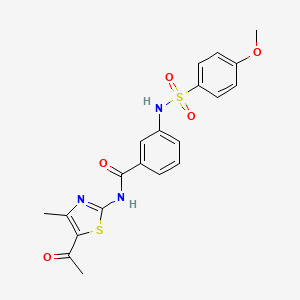
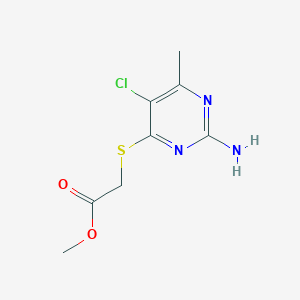
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
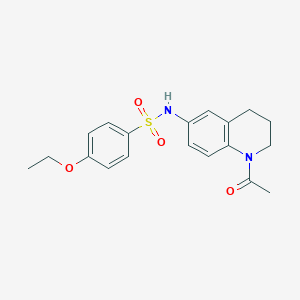

![2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2678352.png)
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)
![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)
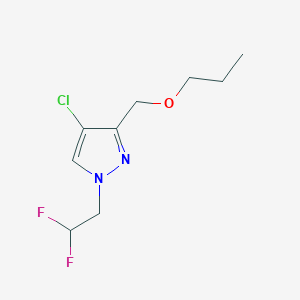
![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)
![3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678361.png)
![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)
